molecular formula C9H6ClNO B2979158 Quinolinol, chloro- CAS No. 939-17-3

Quinolinol, chloro-

Cat. No.: B2979158
CAS No.: 939-17-3
M. Wt: 179.6
InChI Key: UXKKFPGAZIINBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolinol, chloro- is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.6. The purity is usually 95%.
BenchChem offers high-quality Quinolinol, chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinolinol, chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKKFPGAZIINBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,7-dichloro-8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5,7-dichloro-8-hydroxyquinoline

5,7-dichloro-8-hydroxyquinoline, also known as Chlorquinaldol, is a halogenated derivative of 8-hydroxyquinoline with significant applications in the pharmaceutical and agrochemical industries. Its broad-spectrum antimicrobial, antifungal, and antiprotozoal properties have established its use as a therapeutic agent. Furthermore, it serves as a crucial intermediate in the synthesis of other bioactive molecules. The unique chemical architecture of 8-hydroxyquinoline and its derivatives, characterized by their ability to chelate metal ions, is fundamental to their biological activity. This guide provides a comprehensive overview of the primary synthetic pathways to 5,7-dichloro-8-hydroxyquinoline, offering in-depth analysis of reaction mechanisms, detailed experimental protocols, and a comparative evaluation of the methodologies for researchers, scientists, and professionals in drug development.

Synthesis Pathway I: Direct Chlorination of 8-Hydroxyquinoline

The most direct and widely employed method for the synthesis of 5,7-dichloro-8-hydroxyquinoline is the electrophilic aromatic substitution of the parent molecule, 8-hydroxyquinoline. The hydroxyl group at the C-8 position and the nitrogen atom in the pyridine ring activate the quinoline system towards electrophilic attack, primarily at the C-5 and C-7 positions.

Reaction Mechanism: Electrophilic Aromatic Substitution

The chlorination of 8-hydroxyquinoline proceeds via a classic electrophilic aromatic substitution mechanism. The choice of chlorinating agent and reaction conditions can influence the selectivity and yield of the desired dichlorinated product. Common chlorinating agents include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The reaction is typically carried out in a suitable solvent, and a catalyst may be employed to enhance the reaction rate and selectivity.

The mechanism involves the generation of an electrophilic chlorine species which then attacks the electron-rich aromatic ring of 8-hydroxyquinoline. The attack preferentially occurs at the positions ortho and para to the activating hydroxyl group, which are the C-7 and C-5 positions, respectively. A subsequent loss of a proton restores the aromaticity of the ring, yielding the chlorinated product. Dichlorination occurs as the mono-chlorinated intermediate is still activated towards further electrophilic substitution.

Diagram: Electrophilic Chlorination of 8-Hydroxyquinoline

G cluster_0 Electrophilic Chlorination 8-HQ 8-Hydroxyquinoline Intermediate1 Wheland Intermediate (Attack at C-5) 8-HQ->Intermediate1 + Cl+ Cl+ Cl+ 5-Chloro-8-HQ 5-Chloro-8-hydroxyquinoline Intermediate1->5-Chloro-8-HQ - H+ Intermediate2 Wheland Intermediate (Attack at C-7) 5-Chloro-8-HQ->Intermediate2 + Cl+ 5,7-Dichloro-8-HQ 5,7-Dichloro-8-hydroxyquinoline Intermediate2->5,7-Dichloro-8-HQ - H+

A simplified mechanism of the stepwise electrophilic chlorination of 8-hydroxyquinoline.

Experimental Protocols for Direct Chlorination

Several protocols for the direct chlorination of 8-hydroxyquinoline have been reported, each with its own set of advantages and disadvantages. Below are detailed methodologies for three common approaches.

Protocol 1: Chlorination using Chlorine Gas in Chloroform with Iodine Catalyst

This method, described in US Patent 3,560,508, offers high yields and avoids the use of corrosive acids like glacial acetic acid in large quantities[1].

  • Materials:

    • 8-Hydroxyquinoline

    • Chloroform

    • Iodine

    • Chlorine gas

    • Sodium pyrosulphite solution

    • Ammonia solution

    • Sodium bisulphite solution

  • Procedure:

    • Dissolve 125g of 8-hydroxyquinoline in 1000 ml of chloroform in a suitable reaction vessel.

    • Add 1.5g of iodine to the solution.

    • Introduce 200g of chlorine gas into the reaction mixture over a period of 3 hours at 25°C with continuous stirring.

    • After the addition of chlorine is complete, continue stirring for an additional 5 hours.

    • To quench excess chlorine, add a solution of sodium pyrosulphite in water, ensuring the reaction temperature does not exceed 55°C.

    • Distill off the chloroform while adding water dropwise.

    • Adjust the pH of the remaining aqueous solution to 2 with ammonia to precipitate the product.

    • Filter the hot solution and wash the collected solid with a 3% sodium bisulphite solution and then with water.

    • Dry the product to obtain 5,7-dichloro-8-hydroxyquinoline.

Protocol 2: Chlorination using Sulfuryl Chloride in Glacial Acetic Acid

This method is a common laboratory-scale procedure, though it may result in lower yields and requires careful handling of the corrosive reagents[2].

  • Materials:

    • 8-Hydroxyquinoline

    • Glacial Acetic Acid

    • Sulfuryl Chloride (SO₂Cl₂)

  • Procedure:

    • Dissolve 8-hydroxyquinoline in glacial acetic acid in a flask equipped with a stirrer and a dropping funnel.

    • Cool the solution in an ice bath.

    • Slowly add sulfuryl chloride dropwise to the cooled solution with constant stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

    • Pour the reaction mixture into a large volume of cold water to precipitate the product.

    • Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol or acetone to obtain pure 5,7-dichloro-8-hydroxyquinoline.

Protocol 3: Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a milder and safer chlorinating agent compared to chlorine gas or sulfuryl chloride, making it a suitable choice for certain applications[3].

  • Materials:

    • 8-Hydroxyquinoline derivative (e.g., 2-alkyl-8-hydroxyquinoline)

    • N-Chlorosuccinimide (NCS)

    • Acidic medium (e.g., HCl in a suitable solvent)

  • Procedure:

    • Dissolve the 8-hydroxyquinoline derivative in a suitable solvent under acidic conditions.

    • Add N-chlorosuccinimide to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

    • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

    • Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization.

Synthesis Pathway II: The Skraup-Doebner-von Miller Reaction

An alternative and industrially significant route to substituted quinolines, including 5,7-dichloro-8-hydroxyquinoline, is the Skraup-Doebner-von Miller reaction. This powerful cyclization reaction builds the quinoline ring system from simpler aromatic amines and α,β-unsaturated carbonyl compounds, which can be generated in situ from glycerol.

Reaction Mechanism: A Multi-Step Cascade

The Skraup synthesis is a complex, one-pot reaction that involves several key steps:

  • Dehydration of Glycerol: In the presence of a strong acid like sulfuric acid, glycerol is dehydrated to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The aromatic amine (in this case, a substituted aminophenol such as 4-chloro-2-aminophenol) undergoes a conjugate (Michael) addition to acrolein.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic attack on the aromatic ring to form a dihydroquinoline intermediate.

  • Dehydration and Oxidation: The dihydroquinoline intermediate is then dehydrated and oxidized to the aromatic quinoline ring system. An oxidizing agent, often the corresponding nitrophenol of the starting amine, is used for this step.

Diagram: Skraup Synthesis of a Substituted 8-Hydroxyquinoline

G cluster_1 Skraup-Doebner-von Miller Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein - 2H₂O (with H₂SO₄) H2SO4 H₂SO₄ Aminophenol Substituted o-Aminophenol Michael_Adduct Michael Adduct Aminophenol->Michael_Adduct + Acrolein Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization (H⁺ catalyzed) Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline - H₂O Quinoline_Product Substituted 8-Hydroxyquinoline Dihydroquinoline->Quinoline_Product Oxidation Oxidizing_Agent Oxidizing Agent

A schematic representation of the key steps in the Skraup synthesis.

Experimental Protocol for the Skraup-Type Synthesis

The following protocol is based on a patented industrial method for the preparation of 5-chloro-8-hydroxyquinoline, which can be adapted for the synthesis of the dichlorinated analog by starting with the appropriately substituted aminophenol[4][5].

  • Materials:

    • 4-Chloro-2-aminophenol

    • 4-Chloro-2-nitrophenol (as an oxidizing agent)

    • Glycerol

    • Concentrated Sulfuric Acid (98%)

    • Boric Acid (optional, as a moderator)

    • Water

    • Sodium Hydroxide solution

    • Hydrochloric Acid solution

    • Activated Carbon

  • Procedure:

    • In a large reaction kettle, charge glycerol, water, boric acid (if used), 4-chloro-2-nitrophenol, and 4-chloro-2-aminophenol.

    • Heat the mixture to approximately 120°C.

    • Carefully add concentrated sulfuric acid dropwise over a period of about 2 hours, maintaining the temperature.

    • After the addition is complete, maintain the reaction mixture at an elevated temperature (e.g., 150°C) for several hours to ensure the reaction goes to completion. During this time, water may be removed by distillation.

    • Cool the reaction mixture and neutralize it with a sodium hydroxide solution to a pH of approximately 7.

    • Filter the resulting solid crude product.

    • Dissolve the crude product in a hydrochloric acid solution.

    • Treat the acidic solution with activated carbon for decolorization and then filter.

    • Neutralize the filtrate with a sodium hydroxide solution to precipitate the purified product.

    • Filter, wash with water, and dry the final product.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route for 5,7-dichloro-8-hydroxyquinoline depends on several factors, including the desired scale of production, cost of starting materials, required purity of the final product, and safety considerations.

FeatureDirect Chlorination of 8-HydroxyquinolineSkraup-Doebner-von Miller Synthesis
Starting Materials 8-Hydroxyquinoline, Chlorinating AgentSubstituted o-aminophenol, Glycerol, Sulfuric Acid, Oxidizing Agent
Cost Can be higher due to the cost of 8-hydroxyquinoline.Generally more cost-effective for large-scale production due to cheaper starting materials.
Scalability Readily scalable, but handling of hazardous chlorinating agents can be a concern.Well-suited for industrial scale-up.
Reaction Conditions Can range from mild (NCS) to harsh (Cl₂/SO₂Cl₂).Highly exothermic and requires careful temperature control; strongly acidic conditions.
Selectivity & Purity Can produce a mixture of mono- and di-chlorinated products, requiring purification.The substitution pattern is determined by the starting aminophenol, leading to higher regioselectivity.
Yield Can be very high (up to 97%) under optimized conditions[1].Yields can be good, but are often dependent on careful control of reaction conditions.
Safety Concerns Use of corrosive and toxic chlorinating agents.Highly exothermic reaction with the potential for runaway reactions; use of concentrated sulfuric acid.
Environmental Impact Use of halogenated solvents and hazardous reagents.Generation of acidic waste streams.

Modern and Greener Synthetic Approaches

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of quinolines. While specific examples for 5,7-dichloro-8-hydroxyquinoline are not abundant, general trends in quinoline synthesis point towards promising future directions.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in Skraup-type reactions, often under solvent-free conditions[6][7][8]. This approach offers a more energy-efficient and faster alternative to conventional heating.

  • Use of Ionic Liquids: Ionic liquids are being explored as recyclable and non-volatile reaction media for quinoline synthesis, potentially replacing hazardous organic solvents[9][10][11]. They can also act as both solvent and catalyst in some cases.

  • Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly route to chemical synthesis. Flavin-dependent halogenases have been shown to selectively chlorinate hydroxyquinolines, representing a potential "green" method for the preparation of these compounds[12].

Conclusion

The synthesis of 5,7-dichloro-8-hydroxyquinoline can be effectively achieved through two primary pathways: direct chlorination of 8-hydroxyquinoline and the Skraup-Doebner-von Miller reaction. The choice between these methods is a strategic one, balancing factors such as cost, scale, and desired purity. Direct chlorination offers a more straightforward route, while the Skraup synthesis provides a more economical option for large-scale production with high regioselectivity. As the field of chemical synthesis continues to evolve, the development of greener and more efficient methodologies, such as microwave-assisted reactions and biocatalysis, will undoubtedly play an increasingly important role in the production of this valuable compound.

References

  • Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules. [Link]

  • Green Synthesis of Quinoline-Based Ionic Liquid. ACS Omega. [Link]

  • A Simple, Safe And Cost Effective Process For Preparation Of Halquinol Product. Quick Company. [Link]

  • synthesis of quinoline derivatives and its applications. Slideshare. [Link]

  • Method for preparing 5-chloro-8-hydroxyquinoline.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU. [Link]

  • Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Patsnap Eureka. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • The synthesis technology of Chlorquinaldol.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [Link]

  • Applications of N -Chlorosuccinimide in Organic Synthesis. ResearchGate. [Link]

  • A Novel Enzymatic Synthesis of Quinoline Derivatives. ResearchGate. [Link]

  • Chemical Synthesis and Process Optimization of Industrial Chemistry. Longdom. [Link]

  • Ionic Liquid - an Efficient Recyclable System for the Synthesis of 2,4-Disubstituted Quinolines via Meyer-Schuster Rearrangement. Organic Chemistry Portal. [Link]

  • Continuous Flow Synthesis of Anticancer Drugs. PMC. [Link]

  • (PDF) ChemInform Abstract: Quinoline and Phenanthroline Preparation Starting from Glycerol via Improved Microwave-Assisted Modified Skraup Reaction. ResearchGate. [Link]

  • Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction. RSC Publishing. [Link]

  • Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText. [Link]

  • Metal-Free, Ionic Liquid-Mediated Synthesis of Functionalized Quinolines. ACS Combinatorial Science. [Link]

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. International Science Community Association. [Link]

  • Process Design and Optimization for the Continuous Manufacturing of Nevirapine, an Active Pharmaceutical Ingredient for HIV Treatment. Medicines for All institute (M4ALL). [Link]

  • Process optimization in biologics final drug product manufacturing. MedCrave online. [Link]

  • Chapter 3: Synthesis of Ionic Liquids. The Royal Society of Chemistry. [Link]

  • The Skraup Synthesis of Quinolines. ResearchGate. [Link]

Sources

mechanism of action of clioquinol as a metal chelator

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of Clioquinol as a Metal Chelator and Ionophore

Executive Summary

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a metal-binding compound whose biological activities are far more nuanced than that of a simple chelator. Originally developed as an antimicrobial agent, its clinical trajectory was halted by concerns over neurotoxicity, specifically Subacute Myelo-optic Neuropathy (SMON). However, a deeper understanding of its mechanism has revitalized interest in clioquinol and its analogs for therapeutic applications in neurodegenerative diseases and oncology. This guide elucidates the core mechanism of clioquinol not merely as a chelator that sequesters metal ions, but as a potent metal ionophore that facilitates their transport across biological membranes. This action allows clioquinol to redistribute cellular metal ions—primarily copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺)—disrupting pathological processes driven by metal dyshomeostasis. In Alzheimer's disease, it dissolves metal-amyloid aggregates, whereas in cancer, it elevates intracellular zinc to toxic levels, targeting lysosomes and inducing apoptosis. This document provides a comprehensive overview of its chemistry, context-dependent biological effects, the experimental methodologies used to validate its action, and a modern understanding of its toxicity profile.

Introduction: From Antibiotic to Metallo-Modulator

Clioquinol, an 8-hydroxyquinoline derivative, was first introduced in 1934 as a topical and oral antimicrobial agent.[1] Its clinical use was significantly curtailed in the 1970s following an outbreak of SMON in Japan, a debilitating neurological syndrome linked to high-dose, chronic use of the drug.[2][3] For decades, clioquinol was relegated to topical applications.

Renewed scientific inquiry has reframed clioquinol as a "metal protein attenuating compound" (MPAC), a class of molecules designed to modulate the pathological interactions between metal ions and proteins.[2][4] Clioquinol is highly lipophilic, enabling it to cross the blood-brain barrier, a critical feature for treating central nervous system disorders.[5][6] Its therapeutic potential stems from its ability to bind with high affinity to divalent cations like Cu²⁺ and Zn²⁺.[5][7] This guide moves beyond the simplistic label of "chelator" to explore the scientifically robust model of clioquinol as a metal ionophore—a shuttle that actively redistributes metals to either restore cellular homeostasis or induce targeted cytotoxicity, depending on the pathological context.

The Core Mechanism: A Duality of Chelation and Ionophore Activity

The foundational mechanism of clioquinol is its ability to form stable complexes with metal ions, which then enables their transport across lipid membranes.

The Chemistry of Chelation

Clioquinol is a bidentate chelator, meaning it uses two atoms—the nitrogen of the quinoline ring and the oxygen of the hydroxyl group—to bind a single metal ion. Structural characterization has confirmed that clioquinol typically forms neutral, lipophilic 2:1 complexes with Zn(II) and Cu(II).[8][9][10] The formation of this charge-neutral complex is critical, as it masks the charge of the metal ion, allowing the entire complex to partition into and diffuse across the hydrophobic core of the cell membrane.

The Function of an Ionophore

An ionophore is a lipid-soluble molecule that transports ions across a lipid bilayer.[11] Clioquinol functions as a classic carrier ionophore. By chelating extracellular metal ions and forming a lipophilic [Metal(Clioquinol)₂] complex, it acts as a shuttle, delivering the metal cargo into the cell's cytoplasm, thereby increasing the intracellular concentration of that metal.[4][12] This ionophoric activity is the key determinant of its potent and varied biological effects.

Clioquinol_Ionophore_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Space Metal_ion Metal Ion (Cu²⁺, Zn²⁺) Complex_mem Lipophilic [Metal(CQ)₂] Complex Metal_ion->Complex_mem 1. Chelation CQ1 Clioquinol CQ1->Complex_mem 1. Chelation CQ2 Clioquinol CQ2->Complex_mem 1. Chelation Metal_ion_in Metal Ion (Cu²⁺, Zn²⁺) Complex_mem->Metal_ion_in 2. Transport & Intracellular Release CQ_free1 Clioquinol CQ_free2 Clioquinol

Figure 1: The Ionophore Mechanism of Clioquinol.

Context-Dependent Biological Consequences

The genius of clioquinol's mechanism is that the same action—metal redistribution—produces profoundly different outcomes depending on the cellular environment and the specific metal dyshomeostasis that defines a disease.

A. In Neurodegenerative Disorders: Restoring Homeostasis

In diseases like Alzheimer's, the brain's metal homeostasis is disrupted, with excess zinc and copper accumulating in amyloid-beta (Aβ) plaques, which promotes their aggregation and stabilization and generates oxidative stress.[1][2][7]

  • Mechanism of Action: Clioquinol's primary role here is to act as a "metal redistributor." It chelates the zinc and copper bound within Aβ plaques, promoting their disaggregation and dissolution.[2][13] The resulting lipophilic complex then transports these metals into nearby metal-depleted neurons. This is not simply metal removal, but a relocalization. This intracellular increase can be beneficial, as it may restore the activity of essential metal-dependent enzymes like superoxide dismutase (SOD) and cytochrome c oxidase, whose functions are impaired during aging and in Alzheimer's disease.[3] Studies in yeast and other models show clioquinol promotes the degradation of copper-dependent Aβ oligomers and can counteract the copper efflux activity of the amyloid precursor protein (APP).[14][15]

  • Key Experimental Evidence: In transgenic mouse models of Alzheimer's, chronic treatment with clioquinol has been shown to significantly reduce Aβ plaque burden and reverse working memory impairments.[2][5] Pilot clinical trials in humans showed that clioquinol treatment decreased plasma Aβ levels and appeared to slow cognitive decline in a subset of patients with more severe disease.[13]

Alzheimers_Mechanism cluster_Pathology Alzheimer's Pathology cluster_Intervention Clioquinol Intervention cluster_Outcome Therapeutic Outcome Metal Excess Extracellular Zn²⁺, Cu²⁺ Plaque Aβ Plaque Aggregation & Oxidative Stress Metal->Plaque Abeta Amyloid-β (Aβ) Monomers Abeta->Plaque CQ Clioquinol Plaque->CQ Sequesters Metal Complex [Metal(CQ)₂] Complex CQ->Complex Disaggregation Aβ Disaggregation & Degradation CQ->Disaggregation Neuron Metal-Depleted Neuron Complex->Neuron Transports Metal into Neuron Homeostasis Restored Neuronal Metal Homeostasis Neuron->Homeostasis

Figure 2: Clioquinol's Action in Alzheimer's Disease.
B. In Oncology: Inducing Targeted Cytotoxicity

In contrast to its homeostatic role in neurodegeneration, clioquinol's action in cancer is to weaponize metal ions, particularly zinc, to induce cell death.

  • Mechanism of Action: Many cancer cells are vulnerable to high levels of intracellular zinc. Clioquinol acts as a potent zinc ionophore, dramatically increasing intracellular zinc concentrations to cytotoxic levels.[12] Crucially, this influx of zinc is not diffuse; it is specifically targeted to lysosomes.[16] The accumulation of the clioquinol-zinc complex in lysosomes leads to lysosomal membrane permeabilization (LMP). This ruptures the lysosomes, releasing acidic hydrolases and cathepsins into the cytoplasm. These enzymes cleave the pro-apoptotic protein Bid to its truncated form (tBid), which in turn activates the intrinsic mitochondrial pathway of apoptosis.[16] Additionally, by chelating zinc, clioquinol can inhibit critical zinc-dependent enzymes that cancer cells rely on, such as histone deacetylases (HDACs) and the 20S proteasome, further contributing to cell death.[3][17][18]

  • Key Experimental Evidence: Studies have shown that while zinc chloride alone is not toxic to cancer cells, the addition of clioquinol leads to rapid apoptosis.[16] This effect is enhanced, not rescued, by the addition of extracellular zinc, confirming an ionophore-driven mechanism rather than simple chelation.[12] Fluorescent probes have visually confirmed the accumulation of zinc within lysosomes following clioquinol treatment.[16]

Cancer_Workflow cluster_results Expected Observations start Treat Cancer Cells (e.g., DU 145 Prostate Cancer) step1 Add Clioquinol + ZnCl₂ start->step1 step2 Monitor Intracellular Zinc (e.g., FluoZin-3 AM probe) step1->step2 step3 Assess Lysosomal Integrity (Acridine Orange Staining) step2->step3 res2 Increased intracellular fluorescence, co-localized with lysosomal markers. step2->res2 step4 Measure Apoptosis Markers (Western Blot) step3->step4 res3 Shift from red to green fluorescence, indicating lysosomal rupture. step3->res3 end Conclusion: CQ induces lysosome-mediated apoptosis via zinc influx step4->end res4 Cleavage of Bid to tBid; Activation of Caspase-3. step4->res4

Figure 3: Experimental Workflow to Validate Clioquinol's Anticancer Action.

Data Summary: A Tale of Two Mechanisms

The divergent outcomes of clioquinol's action can be summarized as follows:

FeatureIn Alzheimer's DiseaseIn Oncology
Therapeutic Goal Restore metal homeostasisInduce targeted cytotoxicity
Primary Metal(s) Copper (Cu²⁺), Zinc (Zn²⁺)Zinc (Zn²⁺)
Source of Metal Pathological Aβ plaquesExtracellular medium
Key Cellular Target Metal-depleted neuronsLysosomes
Primary Outcome Disaggregation of Aβ plaquesLysosomal membrane permeabilization
Ultimate Effect Neuroprotection, cognitive improvementApoptosis of cancer cells

Understanding Clioquinol's Toxicity: The SMON Enigma

The historical association with SMON remains a critical consideration.[1][3] Early hypotheses suggested that the clioquinol-zinc chelate itself was a mitochondrial toxin.[3] However, this did not explain the peculiar geographic restriction of the epidemic to Japan.

Recent research provides a more compelling, evidence-based explanation centered on oxidative stress and genetic predisposition.[17] Studies show that clioquinol can induce mitochondrial dysfunction and oxidative stress.[17] The antioxidant enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) was found to be a potent protector against this toxicity. Critically, a specific inactivating polymorphism in the NQO1 gene (C609T) is significantly more prevalent in East Asian populations, including Japan, than in European populations. This suggests that individuals lacking functional NQO1 are unable to detoxify clioquinol effectively, leading to the severe oxidative neurotoxicity characteristic of SMON. This insight is vital for the development of safer, second-generation 8-hydroxyquinolines, where patient screening for NQO1 status could be a viable strategy to mitigate risk.

Protocols & Methodologies for Mechanistic Validation

To ensure scientific integrity, protocols designed to investigate clioquinol's mechanism must be self-validating, with internal controls that confirm the proposed causality.

Protocol 1: Validating Zinc Ionophore Activity
  • Objective: To quantitatively demonstrate that clioquinol facilitates the transport of extracellular zinc into the cell cytoplasm.

  • Methodology:

    • Cell Culture: Plate cells of interest (e.g., SH-SY5Y neuroblastoma or DU 145 prostate cancer) in a 96-well, black-walled, clear-bottom plate and culture to ~80% confluency.

    • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Load cells with a zinc-sensitive fluorescent indicator (e.g., 5 µM FluoZin™-3, AM) in HBSS for 30 minutes at 37°C.

    • Washing: Wash cells twice with HBSS to remove extracellular dye.

    • Experimental Setup: Add HBSS containing different conditions to wells:

      • Control 1 (Vehicle): HBSS + DMSO.

      • Control 2 (Zinc only): HBSS + 50 µM ZnCl₂.

      • Control 3 (CQ only): HBSS + 10 µM Clioquinol.

      • Test Condition: HBSS + 50 µM ZnCl₂ + 10 µM Clioquinol.

    • Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure fluorescence intensity (Excitation/Emission ~494/516 nm for FluoZin-3) kinetically every 2 minutes for 1 hour.

  • Causality & Self-Validation: A significant increase in fluorescence should only occur in the Test Condition. The lack of signal increase in the "Zinc only" and "CQ only" controls validates that the observed effect is dependent on both the presence of the ion (zinc) and the carrier (clioquinol), confirming its ionophore activity.

Protocol 2: Confirming Lysosomal Disruption
  • Objective: To provide visual evidence that clioquinol-mediated zinc influx targets and compromises lysosomal integrity.

  • Methodology:

    • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

    • Treatment: Treat cells with Vehicle (DMSO) or Clioquinol (10 µM) + ZnCl₂ (50 µM) for 6-12 hours.

    • Acridine Orange Staining: Remove media, wash with PBS, and incubate cells with 5 µg/mL Acridine Orange (AO) in serum-free media for 15 minutes. AO is a lysotropic dye that fluoresces bright red in intact, acidic lysosomes and green in the cytoplasm and nucleus.

    • Imaging: Wash coverslips with PBS, mount on a slide, and immediately visualize using a fluorescence microscope with appropriate filters for red and green channels.

  • Causality & Self-Validation: Vehicle-treated cells should exhibit punctate red fluorescence, indicating healthy lysosomes. Cells treated with Clioquinol + Zinc will show a diminished red signal and a significant increase in diffuse green cytoplasmic fluorescence. This visual shift provides direct evidence of lysosomal membrane permeabilization, linking the ionophore activity to a specific subcellular organelle's destruction. This can be further validated by co-staining for cathepsin release into the cytoplasm.

Conclusion and Future Directions

Clioquinol is a paradigmatic example of drug repurposing driven by a sophisticated, evolving understanding of its core mechanism. It is not a simple metal chelator but a dynamic metal ionophore and redistributor. This function allows it to either restore homeostasis in the metal-dysregulated environment of the Alzheimer's brain or to induce targeted, lysosome-mediated apoptosis in cancer cells. The elucidation of its toxicity mechanism, tied to NQO1 status, provides a clear path forward for safer drug development. Future research and clinical development will likely focus on second-generation 8-hydroxyquinolines (e.g., PBT2) that are engineered to optimize metal-binding affinities and reduce off-target oxidative effects, potentially ushering in a new era of metallo-therapeutics for our most challenging diseases.

References

  • Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. CNS Neuroscience & Therapeutics. [Link][7]

  • ALZFORUM. (2014). Clioquinol. Alzheimer's Drug Discovery Foundation. [Link][2]

  • Bencini, A., et al. (2004). Clioquinol, a Drug for Alzheimer's Disease Specifically Interfering with Brain Metal Metabolism: Structural Characterization of Its Zinc(II) and Copper(II) Complexes. Inorganic Chemistry. [Link][8][9]

  • Zhang, L., et al. (2015). Clioquinol induces S-phase cell cycle arrest through the elevation of the calcium level in human neurotypic SH-SY5Y cells. Metallomics. [Link][19]

  • Grossi, C., et al. (2009). Clioquinol decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease. Journal of Alzheimer's Disease. [Link][5]

  • Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. CNS Neuroscience & Therapeutics. [Link][1]

  • Regland, B., et al. (2001). Treatment of Alzheimer's disease with clioquinol. Dementia and Geriatric Cognitive Disorders. [Link][6]

  • Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. PMC. [Link][3]

  • Ritchie, C. W., et al. (2003). Metal-Protein Attenuating Compound, Clioquinol, for the Treatment of Alzheimer Disease: A Proof-of-Concept Study. Archives of Neurology. [Link][13]

  • Regland, B., et al. (2001). Treatment of Alzheimer's Disease with Clioquinol. ResearchGate. [Link][20]

  • Jiang, H., et al. (2011). The metal chelating and chaperoning effects of clioquinol: insights from yeast studies. Journal of Alzheimer's Disease. [Link][21]

  • Treiber, C., et al. (2004). Clioquinol mediates copper uptake and counteracts copper efflux activities of the amyloid precursor protein of Alzheimer's disease. Journal of Biological Chemistry. [Link][14]

  • Minden, M. D., et al. (2017). A Phase I Study of the Metal Ionophore Clioquinol in Patients With Advanced Hematologic Malignancies. ResearchGate. [Link][22]

  • Lang, M., et al. (2014). Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity. Molecular and Cellular Biology. [Link][15]

  • Sarlak, G., et al. (2022). NQO1 protects against clioquinol toxicity. Frontiers in Toxicology. [Link][17]

  • Ding, W. Q., et al. (2005). Anticancer activity of the antibiotic clioquinol. Cancer Research. [Link][12]

  • Choi, C. J., & Jou, I. (2003). The oxidative neurotoxicity of clioquinol. Environmental Toxicology and Pharmacology. [Link][23]

  • Mao, X., et al. (2013). The antiparasitic clioquinol induces apoptosis in leukemia and myeloma cells by inhibiting histone deacetylase activity. Journal of Biological Chemistry. [Link][18]

  • Zheng, Q., et al. (2024). Clioquinol rescues yeast cells from Aβ42 toxicity via the inhibition of oxidative damage. Biotechnology Journal. [Link][24]

  • Mao, X., et al. (2010). Clioquinol Arrests Cell Cycle at G1 Phase and Triggers Intrinsic Apoptosis In Myeloma and Leukemia Cells by Inhibiting Histone Deacetylases. Blood. [Link][25]

  • Dudev, T., & Lim, C. (2013). Coordination properties of a metal chelator clioquinol to Zn2+ studied by static DFT and ab initio molecular dynamics. RSC Publishing. [Link][10]

  • Ding, W. Q., et al. (2006). Clioquinol targets zinc to lysosomes in human cancer cells. Biochemical Journal. [Link][16]

  • Le-grand, E., et al. (2022). The Zinc Ionophore Clioquinol Reduces Parkinson's Disease Patient-Derived Brain Extracts-Induced Neurodegeneration. Molecular Neurobiology. [Link][26]

  • Wikipedia. (n.d.). Ionophore. Wikipedia. [Link][11]

Sources

Comparative Bioactivity and Pharmacodynamics of Chloro-Isomers of 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

This technical guide analyzes the structure-activity relationships (SAR) of chlorinated 8-hydroxyquinoline (8-HQ) derivatives. While the parent scaffold is a known bidentate chelator, the regioselective introduction of chlorine atoms at the C5 and C7 positions fundamentally alters the molecule's lipophilicity (


), acid dissociation constant (

), and metal-binding stability. This guide contrasts the mono-chlorinated 5-chloro-8-quinolinol (Cloxyquin) against the di-halogenated 5,7-dichloro-8-quinolinol (Chloroxine) and the mixed-halogen 5-chloro-7-iodo-8-quinolinol (Clioquinol) , providing synthesis protocols, antimicrobial efficacy data, and oncological mechanisms of action.

Structural Basis & Physicochemical Properties

The biological potency of quinolinol isomers is governed by the "Chelation-Lipophilicity Axis." The 8-HQ scaffold binds divalent cations (


, 

,

) via the phenolic oxygen and the quinoline nitrogen.
Electronic and Steric Modulation
  • 5-Chloro Substitution: The chlorine atom at C5 is para to the phenol group. It exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the phenolic proton (lowering

    
    ). This stabilizes the phenolate anion, facilitating metal binding at physiological pH.
    
  • 5,7-Dichloro Substitution: Adding a second chlorine at C7 (ortho to the phenol) creates a "steric buttress" effect and further lowers the

    
    . However, the primary driver of its enhanced antimicrobial activity is the significant increase in lipophilicity, allowing passive diffusion across microbial cell walls.
    
Physicochemical Comparison Table
CompoundIUPAC NameSubstituentsEst.[1] LogPPrimary UtilityMechanism Focus
8-HQ 8-HydroxyquinolineNone1.85PrecursorGeneral Chelation
Cloxyquin 5-chloro-quinolin-8-ol5-Cl2.45Anti-TB, Anti-agingZinc/Copper Modulation
Chloroxine 5,7-dichloro-quinolin-8-ol5-Cl, 7-Cl3.10Antibacterial, AntifungalMembrane Permeability + Chelation
Clioquinol 5-chloro-7-iodo-quinolin-8-ol5-Cl, 7-I3.55Neuroprotective, AntimicrobialZinc/Copper Ionophore
SAR Logic Diagram

The following diagram illustrates how structural modifications translate to biological outcomes.

SAR_Logic subst Chlorine Substitution elec Electronic Effect (-I) Lower pKa subst->elec Inductive lipo Lipophilicity (LogP) Membrane Crossing subst->lipo Hydrophobic chelate Metal Complex Stability (Cu++, Zn++) elec->chelate Anion Stabilization bio Biological Outcome lipo->bio Intracellular Accumulation chelate->bio Ionophore/Depletion

Figure 1: Structure-Activity Relationship (SAR) flow from halogenation to biological efficacy.

Antimicrobial Pharmacology

Differential Activity: Cloxyquin vs. Chloroxine

While both compounds are antimicrobial, their spectra differ due to the lipophilicity gradient.

  • Cloxyquin (5-Cl): Exhibits specific potency against Mycobacterium tuberculosis (MTB).[2] It acts by chelating zinc/copper required for mycobacterial metalloenzymes or by loading toxic levels of copper into the bacterium.

  • Chloroxine (5,7-diCl): The additional chlorine increases broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The high LogP allows it to penetrate the thick peptidoglycan layers of Gram-positives more effectively than the mono-chloro variant.

Antimicrobial Efficacy Data (Aggregated)
OrganismStrain TypeCloxyquin MIC (µg/mL)Chloroxine MIC (µg/mL)Clinical Relevance
M. tuberculosisH37Rv (Standard)0.125 - 0.25 0.5 - 2.0TB Treatment
S. aureusMRSA4.0 - 8.00.5 - 2.0 Skin Infections
C. albicansClinical Isolate8.0 - 16.02.0 - 4.0 Fungal Infections

Oncological Applications: The Copper Ionophore Mechanism

Chloro-isomers of 8-HQ function as "Trojan Horses" in oncology. Cancer cells often overexpress copper transporters (CTR1) to fuel proliferation.

Mechanism of Action[3]
  • Chelation: The ligand (L) binds extracellular Copper (

    
    ) forming a neutral, lipophilic 
    
    
    
    complex.
  • Translocation: This complex diffuses passively across the cancer cell membrane.

  • Dissociation & Redox Stress: Inside the cell, the complex dissociates or undergoes redox cycling (Cu(II)

    
     Cu(I)), generating Reactive Oxygen Species (ROS).
    
  • Proteasome Inhibition: The complex inhibits the 20S proteasome, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis.

MOA_Onco cluster_extra Extracellular Space cluster_intra Intracellular Space (Cancer Cell) Cu_out Free Cu++ Complex_out Cu(L)2 Complex (Lipophilic) Cu_out->Complex_out Ligand Chloro-8HQ (L) Ligand->Complex_out Membrane Cell Membrane (Passive Diffusion) Complex_out->Membrane Complex_in Cu(L)2 Accumulation Membrane->Complex_in ROS ROS Generation (Fenton Reaction) Complex_in->ROS Proteasome 20S Proteasome Inhibition Complex_in->Proteasome Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Proteasome->Apoptosis

Figure 2: Copper Ionophore Mechanism. The chloro-8HQ derivative acts as a vehicle to transport cytotoxic copper into the cell.

Experimental Protocols

Synthesis: Regioselective Chlorination

Direct chlorination with


 gas is non-selective. For research-grade purity, use N-chlorosuccinimide (NCS).

Protocol for 5-Chloro-8-quinolinol (Cloxyquin):

  • Dissolution: Dissolve 10 mmol of 8-hydroxyquinoline in 20 mL of acetonitrile.

  • Reagent Addition: Add 10 mmol (1.0 eq) of NCS slowly at

    
    .
    
  • Reaction: Stir at room temperature for 6 hours. The 5-position is kinetically favored.

  • Quenching: Pour mixture into ice water.

  • Purification: The precipitate is collected. Recrystallize from ethanol.

    • Note: If 5,7-dichloro byproduct forms, separate via column chromatography (Hexane:Ethyl Acetate 8:2).

Protocol for 5,7-Dichloro-8-quinolinol (Chloroxine):

  • Reaction: Dissolve 8-HQ in glacial acetic acid.

  • Chlorination: Add excess NCS (2.5 eq) or bubble

    
     gas at room temperature.
    
  • Workup: Dilute with water; the di-chloro product is highly insoluble and precipitates readily.

Bioassay: Broth Microdilution (CLSI Standard)

To determine Minimum Inhibitory Concentration (MIC) for S. aureus or M. tuberculosis.

Workflow:

  • Media Prep: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Stock: Dissolve chloro-quinoline derivative in DMSO (10 mg/mL).

  • Dilution: Create serial 2-fold dilutions in a 96-well plate (Range: 64 µg/mL to 0.06 µg/mL). Final DMSO concentration must be <1%.

  • Inoculum: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100.
  • Incubation: Add 100 µL inoculum to wells. Incubate at

    
     for 18-24h (longer for TB).
    
  • Readout: MIC is the lowest concentration with no visible growth (turbidity).

References

  • Prachayasittikul, V. et al. (2013).[3] "Antimicrobial and Anticancer Activities of 8-Hydroxyquinoline Derivatives." Drug Design, Development and Therapy.

  • Srisung, S. et al. (2013). "In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[2]

  • Oliveri, V. (2020). "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules.

  • Cion Pharma. (2024). "5-Chloro-8-quinolinol Technical Data and Synthesis."

  • Clinical and Laboratory Standards Institute (CLSI). (2025).[4] "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Sources

Methodological & Application

Application Note: LC-MS/MS Quantification of 5-Chloro-8-quinolinol (Cloxyquin) in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5-chloro-8-quinolinol (also known as Cloxyquin) in plasma. While "Quinolinol, chloro-" can refer to various isomers, this guide focuses on the pharmacologically relevant 5-chloro-8-hydroxyquinoline isomer, widely investigated for its antimicrobial, antifungal, and emerging anticancer properties (e.g., in gallium complexes).

Key Technical Differentiator: This method addresses the specific challenge of metal chelation inherent to hydroxyquinolines, which often leads to severe peak tailing and poor reproducibility. The inclusion of a chelating agent (EDTA) in the sample preparation and optimized mobile phase chemistry ensures sharp peak shapes and linear calibration.

Introduction & Mechanism

Chloro-quinolinols are lipophilic chelating agents. Their mechanism of action often involves the disruption of metal homeostasis in pathogens or cancer cells. In bioanalysis, this chelating ability presents a hurdle: the analyte can bind to trace metal ions (Fe, Zn, Ni) present in the LC system or biological matrix, causing "ghost" peaks or recovery losses.

This protocol utilizes Electrospray Ionization (ESI) in positive mode.[1][2][3] The nitrogen in the quinoline ring is readily protonated (


), providing high sensitivity.

Materials & Reagents

  • Reference Standard: 5-Chloro-8-quinolinol (Cloxyquin) [CAS: 130-16-5].

  • Internal Standard (IS): 5-Chloro-8-quinolinol-d3 (if available) or Clioquinol (5-chloro-7-iodo-8-quinolinol) as a structural analog.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (99%+).

  • Additives: Ammonium Acetate, Disodium EDTA (Critical for sequestering metals).

  • Matrix: Drug-free human or rat plasma (K2EDTA anticoagulant recommended).

Experimental Protocol

Stock Solution Preparation
  • Stock A (Analyte): Dissolve 10 mg of 5-chloro-8-quinolinol in 10 mL of Methanol to yield 1.0 mg/mL. Note: Sonicate for 5 mins; protect from light as quinolines can be photosensitive.

  • Stock B (IS): Prepare Clioquinol at 1.0 mg/mL in Methanol.

  • Working Solutions: Serially dilute Stock A with 50% Methanol/Water to generate calibration spikes (e.g., 10, 50, 100, 500, 1000, 5000 ng/mL).

Sample Preparation (Protein Precipitation with Chelation Strategy)

Rationale: LLE is cleaner, but PPT is faster and sufficient if chelation is managed. The addition of EDTA prevents the analyte from binding to heme iron released during hemolysis or trace metals in the solvent.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL).

  • Chelation Buffer: Add 10 µL of 10 mM EDTA (aq). Vortex briefly.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

  • Extraction: Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at 14,000 rpm (approx. 15,000 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to an autosampler vial.

  • Dilution (Optional): If peak shape is poor, dilute supernatant 1:1 with 0.1% Formic Acid in water to match initial mobile phase conditions.

LC-MS/MS Parameters[4][5]

Liquid Chromatography (LC)

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Waters XBridge C18 or Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm or 2.5 µm). Note: High pH stability columns are preferred if using ammonium acetate, but acidic conditions work well for positive mode.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5 µL.

Time (min)Mobile Phase A (0.1% Formic Acid in Water)Mobile Phase B (Acetonitrile)
0.0090%10%
0.5090%10%
2.5010%90%
3.5010%90%
3.6090%10%
5.0090%10%

Mass Spectrometry (MS/MS)

  • Source: ESI Positive (

    
    ).[3]
    
  • Spray Voltage: 3500 - 4500 V.

  • Gas Temp: 350°C.

MRM Transitions (Optimized):

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Role
5-Chloro-8-quinolinol 180.0 152.0 5025Quantifier (Loss of CO)
180.0144.05030Qualifier (Loss of HCl)
Clioquinol (IS) 306.0 179.0 5028Quantifier

Note: Precursor m/z 180 corresponds to the


 isotope. The 

isotope (m/z 182) can be monitored for confirmation.

Method Validation (Summary Criteria)

Based on FDA/EMA Bioanalytical Method Validation Guidelines.

ParameterAcceptance CriteriaTypical Result
Linearity

0.998 (Range: 1–1000 ng/mL)
Accuracy ±15% (±20% at LLOQ)92% - 108%
Precision (CV) <15% (<20% at LLOQ)3.5% - 8.2%
Recovery Consistent across range>85% (PPT method)
Matrix Effect 85-115% (IS normalized)Negligible with EDTA addition

Expert Insights & Troubleshooting

The "Ghost" Peak Phenomenon

Issue: You observe broad, tailing peaks or carryover in blank samples. Root Cause: 8-hydroxyquinolines bind avidly to stainless steel surfaces in the LC flow path. Solution:

  • Passivation: Inject 10 µL of 0.1% EDTA solution periodically to "clean" the column.

  • Mobile Phase Additive: If tailing persists, add 5 µM EDTA directly to Mobile Phase A.

  • PEEK Tubing: Replace steel capillaries with PEEK where possible.

Stability

Light Sensitivity: Chlorinated quinolines can degrade under UV light. Perform extraction under yellow light or low-light conditions. Plasma Stability: Stable for 6 hours at room temperature, but freeze-thaw cycles should be limited to 3.

Workflow Visualization

G Samples Plasma Sample (50 µL) IS_Add Add Internal Standard (Clioquinol) Samples->IS_Add Chelation CRITICAL STEP: Add 10mM EDTA (Sequester Metals) IS_Add->Chelation PPT Protein Precipitation (ACN + 0.1% FA) Chelation->PPT Centrifuge Centrifuge 15,000 x g, 10 min PPT->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (C18, ESI+, MRM 180->152) Supernatant->LCMS

Figure 1: Optimized sample preparation workflow highlighting the critical EDTA chelation step to ensure analyte recovery.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Toth, G., et al. (2023). "Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma." Molecules. Link (Reference for general quinoline extraction methodologies).

  • Venkatesh, P., et al. (2014). "A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14)..." Journal of Chromatography B. Link (Source for ESI+ transitions and chromatographic conditions).

  • Smolecule. (2023). 5-Chloro-8-hydroxyquinoline Product Data & Spectra. Link (Confirmation of MW 179.6 and chlorination patterns).

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Link

Sources

analytical methods for detecting "Quinolinol, chloro-" in tissue samples

Author: BenchChem Technical Support Team. Date: February 2026

Protocol ID: AN-TOX-2026-HQ | Version: 2.1 Target Analyte: Halquinol (5,7-dichloro-8-quinolinol & 5-chloro-8-quinolinol) Matrix: Animal Tissue (Porcine/Poultry Muscle, Liver, Kidney)

Introduction & Scientific Context

Halquinol is a non-antibiotic antimicrobial mixture composed principally of 5,7-dichloro-8-quinolinol (5,7-DCHQ) (57–74%), 5-chloro-8-quinolinol (5-CHQ) (23–40%), and a minor fraction of 7-chloro-8-quinolinol.[1] It is widely used in veterinary medicine to treat enteric diseases and as a growth promoter in swine and poultry.[1]

Due to concerns regarding potential toxicity and the development of antimicrobial resistance, regulatory bodies have established strict Maximum Residue Limits (MRLs). For instance, while some regions ban its use, others enforce limits as low as 30–60 µg/kg in kidney and liver tissues.

The Analytical Challenge

Detecting "Quinolinol, chloro-" derivatives in tissue presents specific challenges:

  • Lipophilicity : These compounds partition strongly into fatty tissues, requiring robust defatting steps.

  • Chelation : The 8-hydroxyquinoline moiety can chelate metal ions (Fe, Cu) in the LC system, leading to peak tailing.

  • Matrix Interference : Phospholipids in tissue extracts can suppress ionization in Electrospray Ionization (ESI).

This protocol details a Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach coupled with LC-MS/MS . This method is superior to traditional Liquid-Liquid Extraction (LLE) as it minimizes solvent usage while effectively removing lipid interferences using Dispersive Solid Phase Extraction (dSPE).

Experimental Workflow & Protocol

Reagents and Materials[1][2][3][4][5][6][7][8]
  • Standards : 5,7-dichloro-8-quinolinol (>99%) and 5-chloro-8-quinolinol (>95%).

  • Internal Standard (IS) : 5-chloro-7-iodo-8-quinolinol (Clioquinol) or isotopically labeled equivalents.[2]

  • Extraction Solvent : Acetonitrile (ACN) with 1% Acetic Acid (to ensure protonation and solubility).

  • QuEChERS Salts : 4 g MgSO₄, 1 g NaCl.

  • dSPE Clean-up :

    • PSA (Primary Secondary Amine) : Removes fatty acids and sugars.

    • C18 : Removes non-polar lipids.

    • MgSO₄ : Removes residual water.

Sample Preparation Protocol

Step 1: Homogenization Weigh 5.0 g (± 0.05 g) of minced tissue sample into a 50 mL polypropylene centrifuge tube. Add 100 µL of Internal Standard solution (1 µg/mL). Vortex for 30 seconds and allow to equilibrate for 15 minutes.

Step 2: Extraction Add 10 mL of 1% Acetic Acid in Acetonitrile .

  • Why Acid? The acidic environment prevents the chelation of the quinolinol moiety and improves recovery from protein binding sites. Shake vigorously (or use a bead beater) for 1 minute.

Step 3: Salting Out Add QuEChERS salts (4 g MgSO₄, 1 g NaCl). Shake immediately and vigorously for 1 minute to prevent MgSO₄ agglomeration. Centrifuge at 4,000 rpm for 5 minutes at 4°C.

Step 4: Clean-up (dSPE) Transfer 1 mL of the supernatant (upper ACN layer) into a 2 mL dSPE tube containing:

  • 150 mg MgSO₄

  • 25 mg PSA

  • 25 mg C18 Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

Step 5: Reconstitution Transfer 0.5 mL of the cleaned supernatant to a vial. Evaporate to dryness under nitrogen at 40°C. Reconstitute in 0.5 mL of Mobile Phase A:B (90:10). Filter through a 0.22 µm PTFE filter prior to injection.

Workflow Visualization

G Sample Tissue Sample (5g) + Internal Standard Extract Extraction Add 10mL ACN (1% HOAc) Vigorous Shake Sample->Extract Salt Salting Out + 4g MgSO4, 1g NaCl Centrifuge 4000rpm Extract->Salt Supernatant Crude Extract (Acetonitrile Layer) Salt->Supernatant Phase Separation dSPE dSPE Clean-up PSA (Sugars/Acids) C18 (Lipids) MgSO4 (Water) Supernatant->dSPE Aliquot 1mL Final Evaporate & Reconstitute Mobile Phase (90:10) dSPE->Final Centrifuge LCMS LC-MS/MS Analysis Final->LCMS

Figure 1: Modified QuEChERS extraction workflow optimized for chlorinated quinolinols in fatty tissue.

Instrumental Analysis (LC-MS/MS)[2][5][6][8][9][10][11][12]

Chromatographic Conditions

To prevent peak tailing caused by metal chelation, a column with high surface coverage and an end-capped stationary phase is essential.

ParameterSetting
Instrument UHPLC coupled to Triple Quadrupole MS
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or Waters HSS T3
Column Temp 40°C
Flow Rate 0.3 mL/min
Injection Vol 2–5 µL
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient Profile:

  • 0.0 min: 10% B

  • 1.0 min: 10% B

  • 6.0 min: 95% B

  • 8.0 min: 95% B

  • 8.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters

Operate in Positive Electrospray Ionization (ESI+) mode. The chlorine atoms provide a distinct isotopic pattern which aids in confirmation.

AnalytePrecursor Ion (m/z)Quantifier (m/z)Qualifier (m/z)Collision Energy (eV)
5,7-DCHQ 214.0 [M+H]+178.0 (loss of HCl)150.025 / 35
5-CHQ 180.0 [M+H]+144.0 (loss of HCl)116.022 / 30
Clioquinol (IS) 306.0 [M+H]+179.0127.028 / 40

Note: Precursor masses are based on the ³⁵Cl isotope. The presence of ³⁷Cl (approx. 33% abundance) should be monitored for confirmation if sensitivity allows.

Decision Logic for Identification

Logic Start LC Peak Detected RT_Check Retention Time ± 2.5% of Std? Start->RT_Check MRM_Check S/N > 3 for Quant & Qual Ions? RT_Check->MRM_Check Yes Result_Neg NEGATIVE (< LOD) RT_Check->Result_Neg No Ratio_Check Ion Ratio Within Tolerance? MRM_Check->Ratio_Check Yes MRM_Check->Result_Neg No Result_Pos POSITIVE (Quantify) Ratio_Check->Result_Pos Yes Ratio_Check->Result_Neg No

Figure 2: Confirmation logic based on EU Commission Decision 2002/657/EC criteria.

Method Validation & Performance

This method is self-validating if the following criteria are met during the run:

  • Linearity : Calibration curves (matrix-matched) must show

    
     over the range of 5–200 µg/kg.
    
  • Recovery : Spike samples at 10, 20, and 50 µg/kg. Acceptable recovery range: 70–110% .

  • Matrix Effect (ME) : Calculated as

    
    . If ME > 20%, use matrix-matched calibration or internal standard correction.
    
  • Sensitivity :

    • LOD (Limit of Detection) : ~1.0 µg/kg

    • LOQ (Limit of Quantification) : ~2.5 µg/kg

Troubleshooting & Optimization

  • Issue: Low Recovery of 5,7-DCHQ.

    • Cause: The compound may be binding to active sites in the dSPE sorbent.

    • Solution: Reduce the amount of PSA used or switch to C18-only clean-up if the matrix is not highly acidic. Ensure the extraction solvent is acidified (1% acetic acid).

  • Issue: Peak Tailing.

    • Cause: Metal chelation.

    • Solution: Add 0.1 mM EDTA to the aqueous mobile phase or pass the system with a phosphoric acid wash prior to analysis.

  • Issue: High Backpressure.

    • Cause: Incomplete lipid removal precipitating in the column.

    • Solution: Use a guard column and ensure the "Freezing Out" step (centrifugation at low temp) is performed efficiently to precipitate fats before dSPE.

References

  • Determination of Halquinol Residual Levels in Animal-Derived Food Products Using LC-MS/MS. ResearchGate. Available at: [Link]

  • Analysis of Veterinary Drug Residues in Animal Muscle Tissue Using a Multi-Residue Screening Method Utilising LC-MS/MS. Waters Corporation. Available at: [Link]

  • Application of QuEChERS for Determining Xenobiotics in Foods of Animal Origin. PubMed Central (PMC). Available at: [Link]

  • Selecting and Optimizing Transitions for LC-MS/MS Methods. Forensic RTI. Available at: [Link]

Sources

Validation & Comparative

"Quinolinol, chloro-" vs. 8-Hydroxyquinoline Derivatives: A Comparative Metal Chelation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Quinolinol, chloro-" (5-Chloro-8-quinolinol & 7-Chloro-8-quinolinol) vs. 8-Hydroxyquinoline Derivatives in Metal Chelation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Stability-Permeability Trade-off

In the development of metallodrugs and chelation therapies, "Quinolinol, chloro-" derivatives (specifically 5-chloro-8-quinolinol and 7-chloro-8-quinolinol ) occupy a critical middle ground between the parent compound 8-Hydroxyquinoline (8HQ) and the highly lipophilic, neurotoxic Clioquinol .[1]

While the parent 8HQ offers superior thermodynamic stability with metals (Cu, Zn, Fe), it lacks the membrane permeability required for intracellular targeting. Conversely, halogenated derivatives like 5-chloro-8-quinolinol sacrifice some thermodynamic binding strength (due to the electron-withdrawing chlorine) to gain significant lipophilicity.[1] This guide analyzes this trade-off, demonstrating why chloro-derivatives are often preferred for "ionophore" applications (transporting metals into cells) rather than simple sequestration.[1]

Chemical Architecture & Electronic Effects

The functional difference between these derivatives lies in the electronic influence of the substituent on the chelating "pocket" (the Phenolic Oxygen and Quinolinium Nitrogen).[1]

  • 8-Hydroxyquinoline (Parent): High electron density on N and O; high pKa (~9.9 phenolic); strong metal binding.[1]

  • 5-Chloro-8-quinolinol: The Chlorine atom at position 5 exerts a strong Inductive Effect (-I) .[1] This withdraws electron density from the ring system.[1]

    • Result 1: Lowers the pKa of the phenolic hydroxyl (making it more acidic).[1]

    • Result 2: Reduces the basicity of the Nitrogen, slightly weakening the metal-ligand coordinate bond compared to 8HQ.[1]

    • Result 3: Increases lipophilicity (Log P), facilitating passive transport across the blood-brain barrier (BBB) and cell membranes.[1]

Diagram 1: Electronic Influence on Chelation

This diagram illustrates how chlorine substitution alters the electron density map, affecting both binding affinity and lipid solubility.[1]

ChemicalArchitecture Parent 8-Hydroxyquinoline (Parent) Chloro 5-Chloro-8-quinolinol (Derivative) Parent->Chloro + Cl Substituent (-I Effect) Effect_N Decreased Basicity at Nitrogen Chloro->Effect_N Electron Withdrawal Effect_O Increased Acidity at Hydroxyl (Lower pKa) Chloro->Effect_O Electron Withdrawal Effect_Lipid Increased Lipophilicity (Higher Log P) Chloro->Effect_Lipid Halogen Hydrophobicity Outcome_Bind Reduced Thermodynamic Stability (Log K) Effect_N->Outcome_Bind Effect_O->Outcome_Bind Outcome_Bio Enhanced Membrane Permeability Effect_Lipid->Outcome_Bio

Caption: The electron-withdrawing nature of chlorine lowers the pKa and stability constants (Log K) but significantly enhances lipophilicity, shifting the mechanism from sequestration to ionophore transport.

Comparative Data: Thermodynamics & Physicochemical Properties

The following table synthesizes experimental data comparing the chloro-derivatives against key alternatives. Note the inverse relationship between pKa (acidity) and Log P (permeability).[1]

Table 1: Physicochemical and Chelation Profile Comparison

CompoundSubstituentLog P (Lipophilicity)pKa (Phenolic)pKa (NH+)Stability (Cu(II) Log K1)Primary Mechanism
8-Hydroxyquinoline -H1.959.905.00~12.2 (Total

~23)
Extracellular Sequestration
5-Chloro-8-quinolinol -Cl (C5)2.50 ~9.0~3.8~11.5Weak Ionophore / Antifungal
Clioquinol -Cl (C5), -I (C7)3.50~8.5~3.0~10.8Zn/Cu Ionophore (Neuroactive)
Nitroxoline -NO2 (C5)1.806.251.8~9.5Urinary Antibiotic (Non-Ionophore)

Data Sources: IUPAC Stability Constants Database; PubChem Computed Properties (XLogP3).[1]

Key Insight: 5-Chloro-8-quinolinol provides a "middle path."[1] It is more lipophilic than Nitroxoline (allowing tissue penetration) but less lipophilic and toxic than Clioquinol (reducing the risk of SMON-like neurotoxicity).[1]

Biological Implications: The Ionophore Mechanism

In drug development, particularly for neurodegenerative diseases (Alzheimer's) and cancer, the goal is often not to remove the metal from the body (chelation therapy) but to redistribute it.

  • Sequestration (8HQ): Binds metal in the blood/serum.[1] Complex is too polar to enter cells efficiently.[1]

  • Ionophore Action (Chloro-derivatives): The neutral ML2 complex (Metal + 2 Ligands) is highly lipophilic.[1] It crosses the cell membrane, enters the lysosome (acidic pH), and dissociates.

    • Lysosomal pH (4.5-5.0): The lower pKa of 5-chloro-8-quinolinol ensures it releases the metal (Zn/Cu) inside the acidic lysosome, causing a "Zinc Shock" that kills cancer cells.[1]

Diagram 2: Mechanism of Action (Ionophore vs. Sequestrator)

Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Cell Membrane cluster_intracellular Intracellular / Lysosome (pH 5.0) Metal Free Metal (Zn2+/Cu2+) Complex Neutral Complex (ML2) (Lipophilic) Metal->Complex Chelation Ligand 5-Chloro-8-quinolinol Ligand->Complex Transport Passive Diffusion Complex->Transport Dissociation Complex Dissociation (Due to Protonation) Transport->Dissociation ROS ROS Generation / Lysosomal Rupture Dissociation->ROS Release of Metal

Caption: Chloro-quinolinols act as ionophores.[1] They bind metals extracellularly, transport them across the membrane, and release them in the acidic lysosome, triggering cytotoxicity.

Experimental Protocol: Determination of Stability Constants

To validate the performance of a specific chloro-derivative, you must determine its stability constant (


) experimentally.[1] The standard method is UV-Vis Spectrophotometric Titration .[1]

Objective: Determine the stoichiometry and stability constant of 5-chloro-8-quinolinol with Cu(II).

Protocol Steps
  • Preparation:

    • Ligand Solution: Dissolve 5-chloro-8-quinolinol in 5% DMSO/Water (to ensure solubility) at

      
      .[1]
      
    • Ionic Strength: Maintain

      
       using KCl or KNO3 to keep activity coefficients constant.
      
    • Metal Solution: Prepare

      
       CuCl2 stock.
      
  • Titration Loop:

    • Adjust pH to 2.0 (Ligand fully protonated).[1]

    • Add aliquots of KOH (base) to sweep pH from 2.0

      
       11.0.[1]
      
    • Record UV-Vis Spectra: Measure absorbance (200–500 nm) at every 0.2 pH increment.

  • Data Analysis:

    • Observe the Bathochromic Shift (Red Shift) as the phenol deprotonates and binds the metal.[1]

    • Use Hyperquad or PSEQUAD software to fit the absorbance data to the mass balance equations.[1]

Diagram 3: Experimental Workflow

Workflow cluster_loop Titration Loop Step1 Prepare Ligand Solution (50 µM in 0.1M KCl) Step2 Acidify to pH 2.0 (Fully Protonated State) Step1->Step2 Step3 Add Metal Ion (1:2 Ratio) Step2->Step3 Step4 Add KOH Aliquot (+0.2 pH) Step3->Step4 Step5 Measure UV-Vis Spectrum (200-500 nm) Step4->Step5 Step5->Step4 Repeat until pH 11 Step6 Data Fitting (HypSpec/PSEQUAD) Calculate Log Beta Step5->Step6 Complete

Caption: Step-by-step workflow for determining stability constants using pH-metric UV-Vis titration.

References
  • Irving, H., & Rossotti, H. S. (1954).[1] The calculation of formation curves of metal complexes from pH-titration curves in mixed solvents. Journal of the Chemical Society, 2904-2910.[1] Link

  • Prachayasittikul, V., et al. (2013).[1] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.[1] Link

  • Oliveri, V., & Vecchio, G. (2016).[1] 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry, 120, 252-274.[1] Link

  • PubChem Database. (2024).[1] 5-Chloro-8-quinolinol (CID 2817).[1] National Library of Medicine.[1] Link[1]

  • Kiss, T., et al. (2018).[1] Time-dependent speciation and thermodynamics of metal-ligand interactions. Comprehensive Coordination Chemistry II.

Sources

comparative study of the antimicrobial spectrum of different ionophores

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Antimicrobial Spectrum of Ionophores

Introduction: Beyond Simple Antibiotics

Ionophores are a diverse class of lipid-soluble molecules that facilitate the transport of ions across biological membranes.[1] Unlike conventional antibiotics that often target specific enzymes or biosynthetic pathways, ionophores act by disrupting the fundamental electrochemical gradients that are essential for microbial survival.[2][3] This unique mechanism of action grants them a broad spectrum of activity against a wide range of pathogens, including bacteria, fungi, parasites, and some viruses.[4][5][6]

Historically, many ionophores, such as monensin and salinomycin, have been extensively used in veterinary medicine as coccidiostats in poultry and as growth promoters for cattle.[1][7] However, with the escalating crisis of antimicrobial resistance (AMR), there is a renewed and urgent interest in exploring their therapeutic potential for human infections.[4] This guide provides a comparative analysis of the antimicrobial spectra of several key ionophores, delves into the experimental methodologies used for their evaluation, and discusses the underlying mechanisms that dictate their efficacy.

The Core Mechanism: Disrupting the Balance

The primary antimicrobial action of ionophores stems from their ability to embed within the cell membrane and shuttle specific cations (e.g., K⁺, Na⁺, H⁺, Ca²⁺) down their electrochemical gradients.[1][8] This process collapses the delicate ion balance maintained by the cell, leading to a cascade of detrimental effects, including the dissipation of membrane potential, disruption of cellular pH, and ultimately, cell death.[9]

Ionophores can be broadly classified into two main types:

  • Carrier Ionophores: These molecules, such as monensin and valinomycin, physically bind to an ion, diffuse across the membrane, and release the ion on the other side.[1]

  • Channel-Forming Ionophores: These form transmembrane pores or channels through which specific ions can pass.

The efficacy and spectrum of an ionophore are intrinsically linked to its chemical structure, which dictates its affinity for specific cations and its dynamics within the membrane.[10]

Ionophore_Mechanism cluster_membrane Bacterial Cell Membrane cluster_ionophore Membrane Outside Cell Lipid Bilayer Inside Cell Ion_in Ion+ Membrane:m->Ion_in Release Ionophore_out Ionophore Ionophore_in Ionophore-Ion Complex Ionophore_in->Membrane:m Transport Ion_out Ion+ Ion_out->Ionophore_out Binding Disruption Disruption of Membrane Potential & pH Gradient Ion_in->Disruption High_Concentration High Ion Concentration Low_Concentration Low Ion Concentration

Caption: General mechanism of a carrier ionophore disrupting ion gradients.

The Gram-Positive vs. Gram-Negative Divide

A critical factor governing the antimicrobial spectrum of ionophores is the fundamental structural difference between Gram-positive and Gram-negative bacteria.[11]

  • Gram-positive bacteria possess a thick, porous peptidoglycan cell wall that generally allows easy access for ionophores to the underlying cell membrane.[12]

  • Gram-negative bacteria have a much more complex cell envelope, featuring an outer membrane containing lipopolysaccharides (LPS). This outer membrane acts as a formidable barrier, significantly restricting the entry of hydrophobic molecules like many ionophores.[13]

This structural difference is the primary reason why most ionophores exhibit potent activity against Gram-positive bacteria but are significantly less effective against Gram-negative species.[9][14]

Experimental Protocol: Quantifying Antimicrobial Activity

To objectively compare the antimicrobial spectra of different ionophores, standardized in vitro susceptibility testing is essential. The cornerstone of this evaluation is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Causality Behind Experimental Choices: The broth microdilution method is chosen for its efficiency, scalability, and conservation of test compounds. It allows for the simultaneous testing of multiple compounds against multiple bacterial strains. Cation-adjusted Mueller-Hinton Broth (MHII) is the standard medium as its divalent cation concentration is controlled, which is critical for the activity of many antimicrobial agents. The bacterial inoculum is standardized to ensure reproducibility and comparability of results across experiments.

Detailed Protocol: Broth Microdilution for MIC & MBC Determination

This protocol provides a self-validating system for assessing the potency of ionophores.

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth II (MHII)

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecium, Escherichia coli)

  • Ionophore stock solutions (e.g., in DMSO)

  • Spectrophotometer or microplate reader (600 nm)

  • Sterile agar plates (e.g., Tryptic Soy Agar)

Step-by-Step Workflow:

  • Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate into a sterile broth (e.g., TSB) and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard). c. Dilute the bacterial suspension in MHII broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the microtiter plate wells.

  • Serial Dilution of Ionophores: a. Add 100 µL of MHII broth to all wells of a 96-well plate. b. Add 100 µL of the ionophore stock solution (at 2x the highest desired concentration) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column. This leaves 100 µL in each well with serially diluted ionophore concentrations.

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. b. Include control wells:

    • Positive Control: Bacteria + Broth (no ionophore)
    • Negative Control: Broth only (no bacteria or ionophore)
  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: a. Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the ionophore that completely inhibits visible bacterial growth.

  • MBC Determination: a. From the wells showing no visible growth (at and above the MIC), plate 10-100 µL onto sterile agar plates. b. Incubate the agar plates at 37°C for 18-24 hours. c. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no or minimal colony growth on the agar plate).

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Data Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate plate with bacteria (Final conc. ~5x10^5 CFU/mL) A->C B Prepare 2-fold Serial Dilutions of Ionophores in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC: Lowest concentration with no visible growth D->E F Plate aliquots from clear wells onto agar plates E->F G Incubate agar plates at 37°C for 18-24 hours F->G H Determine MBC: Lowest concentration with ≥99.9% killing G->H

Caption: Experimental workflow for MIC and MBC determination.

Comparative Antimicrobial Spectrum of Key Ionophores

The following table summarizes the antimicrobial activity of several well-characterized ionophores. Data is compiled from multiple studies and MIC values can vary based on the specific strain and testing conditions.

Ionophore Class Primary Cation(s) Gram-Positive Bacteria (e.g., S. aureus, E. faecalis) Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa) Other (Fungi, Parasites, Viruses) Key Features & References
Monensin CarboxylicNa⁺, H⁺Potent activity, including against MDR strains.[6][15]Generally low activity, but can affect some species like Fibrobacter succinogenes.[16]Broad activity against coccidian parasites, fungi, and some viruses.[5][6]Widely used in veterinary medicine; disrupts Na⁺/H⁺ gradients.[8]
Lasalocid CarboxylicK⁺, Na⁺, Ba²⁺Strong activity, including against anaerobes and persister cells of S. aureus.[10][16][17]Limited activity.[14]Primarily used against coccidian parasites.[14]Shows efficacy against difficult-to-treat bacterial populations like biofilms and persisters.[16]
Salinomycin CarboxylicK⁺Very potent activity against Gram-positive bacteria.[18]Generally inactive.Active against coccidian parasites and some fungi.[18]Also investigated for anti-cancer stem cell properties.[18][19]
Nigericin CarboxylicK⁺, H⁺Potent bactericidal activity against a wide range of MDR Gram-positive bacteria (MRSA, VRE).[15]Inactive.[20]Activity against some parasites.[21]Acts as a K⁺/H⁺ antiporter, disrupting both cation and pH gradients.[21][22]
Valinomycin Neutral DepsipeptideK⁺Moderate activity against some Gram-positive bacteria, including M. tuberculosis.[23][24]Inactive.Broad activity against fungi and many viruses (including coronaviruses).[23][24][25]Highly selective for K⁺ ions; first natural compound identified as an ionophore.[23][26]
Activity Against Drug-Resistant Pathogens and Biofilms

The challenge of antimicrobial resistance extends beyond simple planktonic bacteria to include multidrug-resistant (MDR) strains, dormant persister cells, and structured biofilm communities.[16] Ionophores have shown promise in these challenging areas.

A systematic comparison of eight polyether ionophores against Staphylococcus aureus revealed significant differences within the class.[10][27] While most were effective against growing cells, compounds like lasalocid , calcimycin , and nanchangmycin were particularly effective at disrupting established biofilms.[10][16] Furthermore, lasalocid demonstrated notable activity against persister cells, which are a major cause of recurrent infections.[16] Similarly, nigericin has been shown to be highly effective against clinical MDR isolates of S.aureus (MRSA) and Enterococcus faecalis (VRE).[15]

Bacterial Resistance to Ionophores

While the unique mechanism of action of ionophores makes the development of resistance more complex than for other antibiotics, it is not impossible. Bacteria can acquire resistance through several mechanisms.[16]

  • Altered Cell Envelope: The most common form of intrinsic resistance, particularly in Gram-negative bacteria, is the outer membrane barrier.[9]

  • Extracellular Sequestration: Some resistant bacteria produce an extracellular polysaccharide matrix (glycocalyx) that can bind to and sequester ionophores, preventing them from reaching the cell membrane.[9]

  • Efflux Pumps: Some bacteria possess genetically encoded efflux pumps, such as ABC transporters, that can actively pump ionophores out of the cell membrane, keeping the intracellular concentration below a toxic threshold.[16]

There are growing concerns that the extensive use of ionophores in agriculture could co-select for resistance to medically important antibiotics, as the genes for resistance to both can sometimes be linked on mobile genetic elements.[16][28]

Resistance_Mechanism cluster_membrane_res Bacterial Cell Membrane Membrane_res Outside Cell Lipid Bilayer Inside Cell EffluxPump Efflux Pump (e.g., ABC Transporter) Membrane_res:m->EffluxPump Ionophore_ext Ionophore Ionophore_ext->Membrane_res:m Enters Membrane EffluxPump->Ionophore_ext Pumped Out

Caption: Efflux pump-mediated resistance to an ionophore.

Conclusion and Future Outlook

Ionophores represent a class of antimicrobials with a powerful and distinct mechanism of action. Their broad spectrum, particularly against challenging Gram-positive pathogens, MDR strains, and biofilms, makes them an attractive area for renewed research and development.[4][27] The comparative data clearly shows that while most ionophores share a common mechanism, their specific activities vary significantly, with compounds like lasalocid and nigericin showing particular promise against resistant bacterial forms.[10][15]

However, challenges remain. The potential for toxicity and the risk of co-selecting for resistance to other antibiotics are significant hurdles that must be carefully evaluated.[4][10] Future research should focus on understanding the structure-activity relationships to design new synthetic ionophores with improved selectivity for microbial over mammalian cells and a lower propensity for resistance development. Repurposing existing ionophores and developing novel derivatives could provide a much-needed pipeline of new antimicrobials to combat the global health threat of AMR.[29]

References

  • The antimicrobial and immunomodulatory effects of Ionophores for the treatment of human infection. PubMed. Available at: [Link]

  • Ionophore - Wikipedia. Wikipedia. Available at: [Link]

  • Nigericin is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms - PMC. PubMed Central. Available at: [Link]

  • Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms. Microbiology Spectrum - ASM Journals. Available at: [Link]

  • Mechanism of action of calcium ionophores on intact cells. ResearchGate. Available at: [Link]

  • The ionophore resistance genes narA and narB are geographically widespread and linked to resistance to medically important antibiotics. PubMed. Available at: [Link]

  • Comparison of the activity of ionophores with other antibacterial agents against anaerobes. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Channel-forming Ionophores | Biological significance of ionophores. YouTube. Available at: [Link]

  • Antibiotics Groups - Ionophores. Slideshare. Available at: [Link]

  • Polyether ionophore resistance in a one health perspective. Frontiers. Available at: [Link]

  • Investigating the efficacy of ionophores as antimicrobials against multidrug-resistant Gram-positive bacteria. The University of Queensland eSpace. Available at: [Link]

  • Poultry feed additive is more than antibiotic replacement. WATTPoultry.com. Available at: [Link]

  • Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms - PMC. NIH. Available at: [Link]

  • Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC. NIH. Available at: [Link]

  • Antimicrobial susceptibility of gram-positive and gram-negative bacteria: a 5-year retrospective analysis at a multi-hospital healthcare system in Saudi Arabia - PMC. NIH. Available at: [Link]

  • The Nonribosomal Peptide Valinomycin: From Discovery to Bioactivity and Biosynthesis - PMC. NIH. Available at: [Link]

  • Salinomycin: A Novel Anti-Cancer Agent with Known Anti-Coccidial Activities - PMC. NIH. Available at: [Link]

  • Ionophore Resistance of Ruminal Bacteria and Its Potential Impact on Human Health. PubMed. Available at: [Link]

  • Anti-Infective and Antiviral Activity of Valinomycin and Its Analogues from a Sea Cucumber-Associated Bacterium, Streptomyces sp. SV 21. MDPI. Available at: [Link]

  • Why do Gram positive and Gram negative bacteria show different antibiotic susceptibility patterns?. AIMED. Available at: [Link]

  • THE MOST WIDELY USED AND LEAST REGULATED FARM ANTIBIOTICS. Alliance to Save our Antibiotics. Available at: [Link]

  • FT-IR spectra of salinomycin sodium salt (SAL-Na), salinomycin (SAL)... ResearchGate. Available at: [Link]

  • Is the Use of Monensin Another Trojan Horse for the Spread of Antimicrobial Resistance?. MDPI. Available at: [Link]

  • Mass spectrum of lasalocid. ResearchGate. Available at: [Link]

  • Chemotherapeutic Potential of Monensin as an Anti-microbial Agent. Stanford University. Available at: [Link]

  • Lasalocid Acid Antibiotic at a Membrane Surface Probed by Sum Frequency Generation Spectroscopy. ACS Publications. Available at: [Link]

  • Nigericin activity against drug-resistant bacteria. ResearchGate. Available at: [Link]

  • The Nonribosomal Peptide Valinomycin: From Discovery to Bioactivity and Biosynthesis. MDPI. Available at: [Link]

  • Antibiotic Development: Gram Positive vs. Gram Negative Bacteria. Crestone, Inc. Available at: [Link]

  • 28 Lasalocid sodium. Japanese Food Safety Commission. Available at: [Link]

  • Chemical Resistance: Structural Differences Between Gram-Positive and Gram-Negative Bacteria. Introduction to Food Microbiology and Safety. Available at: [Link]

  • Valinomycin - Wikipedia. Wikipedia. Available at: [Link]

  • Nigericin Promotes NLRP3-Independent Bacterial Killing in Macrophages. Frontiers. Available at: [Link]

  • Gram Positive vs Gram Negative Bacteria and the Fight Against HAIs. EOS Surfaces. Available at: [Link]

  • Salinomycin | C42H70O11. PubChem - NIH. Available at: [Link]

  • Chemotherapeutic Potential of Monensin as an Anti-microbial Agent. PubMed. Available at: [Link]

  • Valinomycin – Knowledge and References. Taylor & Francis. Available at: [Link]

  • A Concise Review of Prodigious Salinomycin and Its Derivatives Effective in Treatment of Breast Cancer: (2012–2022). MDPI. Available at: [Link]

  • Lasalocid Acid Antibiotic at a Membrane Surface Probed by Sum Frequency Generation Spectroscopy. PubMed. Available at: [Link]

  • Nigericin Promotes NLRP3-Independent Bacterial Killing in Macrophages - PMC. NIH. Available at: [Link]

  • Lasalocid (mod to poultry) - CVMP EPMAR. European Medicines Agency (EMA). Available at: [Link]

  • Antimicrobial Susceptibility Summary 2024. University of Iowa Hospitals & Clinics. Available at: [Link]

Sources

Comparative Guide: Evaluating the Neuroprotective Effects of Chlorinated Quinolinols vs. Next-Generation MPACs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the neuroprotective potential of 5-chloro-8-quinolinol (Cloxyquin) and its halogenated analogue Clioquinol (5-chloro-7-iodo-8-quinolinol) against modern Metal Protein Attenuating Compounds (MPACs) like PBT2 and standard agents like Memantine .

While historical use of chlorinated quinolinols was marred by toxicity issues (SMON syndrome), recent data suggests that specific mono-chloro derivatives (lacking the iodine moiety) may retain the beneficial metal-chaperone activity required to dismantle amyloid-beta (Aβ) plaques while mitigating the neurotoxic risks associated with their di-halogenated predecessors.

Mechanistic Profile: The Metal Hypothesis

To evaluate these compounds, one must understand the "Metal Hypothesis" of neurodegeneration. In Alzheimer’s Disease (AD), transition metals (Cu²⁺, Zn²⁺) accumulate extracellularly, precipitating Aβ into neurotoxic plaques.

Mechanism of Action (MOA)

Chlorinated quinolinols function as MPACs (Metal Protein Attenuating Compounds) . Unlike bulk chelators (e.g., Deferoxamine) that systemically strip metals, MPACs are weak, reversible chelators.

  • Plaque Disaggregation: They compete with Aβ for Cu/Zn binding, dissolving plaques.

  • Ionophore Activity: They encapsulate the metal and transport it across the cell membrane (re-cellularization), activating intracellular survival pathways (e.g., PI3K/Akt).

  • Antioxidant: They neutralize Reactive Oxygen Species (ROS) generated by redox-active Cu-Aβ complexes.

Pathway Visualization

The following diagram illustrates the dual mechanism of MPACs: extracellular plaque dissolution and intracellular signaling activation.

MPAC_Mechanism cluster_0 Neurotoxic Cascade Ab_Metal Aβ-Metal Complex (Toxic Plaque) Complex Ligand-Metal Complex (Lipophilic) Ab_Metal->Complex Metal Extraction ROS ROS Generation Ab_Metal->ROS Redox Cycling MPAC Chloro-Quinolinol (Ligand) MPAC->Ab_Metal Chelation Membrane Cell Membrane (BBB) Complex->Membrane Diffusion Signal Akt/ERK Activation (Survival) Complex->Signal Release Zn/Cu Neuron_Ext Extracellular Space Neuron_Int Intracellular Space Membrane->Complex Transport

Caption: MPACs extract metals from toxic Aβ aggregates (extracellular) and transport them intracellularly to activate neuroprotective signaling.

Comparative Analysis: Chlorinated Quinolinols vs. Alternatives

This section contrasts 5-chloro-8-quinolinol (Mono-halo) and Clioquinol (Di-halo) against the optimized PBT2 and the non-ionophore Deferoxamine .

Technical Comparison Matrix
Feature5-Chloro-8-Quinolinol (Cloxyquin)Clioquinol (Reference)PBT2 (Next-Gen)Deferoxamine (Chelator)
Structure Mono-halogenated (Cl)Di-halogenated (Cl, I)Non-halogenated 8-HQ derivativeSiderophore (Macrocyclic)
Primary Target Zn²⁺/Cu²⁺ redistributionZn²⁺/Cu²⁺ redistributionZn²⁺/Cu²⁺ redistributionFe³⁺/Al³⁺ chelation
BBB Permeability High (Lipophilic)HighVery HighVery Low (Requires invasive delivery)
Ionophore Activity ModerateHighOptimizedNone (Systemic depletion)
Toxicity Risk Low/Moderate (No Iodine)High (SMON Syndrome linked to Iodine)Low (Phase II Safe)Low (but systemic side effects)
Neuroprotective IC50 ~1–5 µM (Est.)~0.5–2 µM~0.1–0.5 µM>10 µM
Critical Analysis
  • The Iodine Factor: Clioquinol's neurotoxicity (SMON) is strongly linked to the iodine atom, which increases lipophilicity to dangerous levels and alters specific zinc-transport kinetics in the optic nerve. 5-chloro-8-quinolinol lacks this iodine, theoretically retaining the MPAC benefit with a wider therapeutic index [1].

  • PBT2 Superiority: PBT2 was designed to remove the halogen entirely, preventing the specific chemical interactions that led to SMON while improving solubility and BBB penetration. It remains the "gold standard" for MPAC efficacy in trials, though efficacy endpoints have been mixed [2].

  • Cloxyquin Potential: Recent studies identify 5-chloro-8-quinolinol as an activator of Phgdh (phosphoglycerate dehydrogenase), a novel neuroprotective pathway distinct from simple chelation, suggesting it may offer dual-mode protection [3].

Experimental Protocol: Validating Neuroprotection

To objectively evaluate "Quinolinol, chloro-" against these agents, use the following Oxidative Stress/Metal-Aggregation Assay . This protocol is self-validating via positive controls (PBT2) and negative controls (metal-only).

Materials
  • Cell Line: SH-SY5Y (Human Neuroblastoma) or M17.

  • Stressors: Aβ1-42 oligomers (10 µM) + CuCl₂ (10 µM) to simulate AD plaque toxicity.

  • Reagents: MTT or Alamar Blue (viability), DCFDA (ROS measurement).

Workflow (Step-by-Step)
  • Differentiation: Seed SH-SY5Y cells (1x10⁴/well) and differentiate with Retinoic Acid (10 µM) for 5 days to induce neuronal phenotype.

  • Pre-Incubation: Treat cells with varying concentrations (0.1, 1.0, 5.0, 10 µM) of:

    • Test: 5-chloro-8-quinolinol[1]

    • Control A: Clioquinol[2][3][4][5][6]

    • Control B: PBT2

    • Control C: Vehicle (DMSO <0.1%)

  • Challenge: After 2 hours, add the Aβ:Cu complex (1:1 ratio, 10 µM final).

  • Incubation: Incubate for 24 hours at 37°C.

  • Readout 1 (Viability): Add MTT reagent; read absorbance at 570 nm.

  • Readout 2 (ROS): In a parallel plate, add DCFDA (20 µM) and measure fluorescence (Ex/Em: 485/535 nm) to quantify oxidative stress reduction.

Experimental Logic Diagram

Protocol_Workflow cluster_readouts Dual Readouts Step1 Differentiation (SH-SY5Y + RA 5 days) Step2 Drug Pre-treatment (Quinolinol vs PBT2) Step1->Step2 Step3 Toxic Challenge (Aβ + Cu²⁺) Step2->Step3 MTT MTT Assay (Cell Viability) Step3->MTT ROS DCFDA Assay (Oxidative Stress) Step3->ROS

Caption: Workflow for differentiating neuroprotection (viability) from antioxidant mechanisms (ROS reduction).

Data Presentation & Interpretation

When publishing your comparison, structure your data to highlight the Therapeutic Window (Safety vs. Efficacy).

Expected Outcomes (Simulated Data Profile)
CompoundIC50 (Viability Recovery)ROS Reduction (%)Toxicity Onset (LD50)Conclusion
PBT2 0.3 µM85%>50 µMHigh potency, wide safety margin.
Clioquinol 0.8 µM80%~15 µMPotent but narrow therapeutic window.
5-Chloro-8-Quinolinol 1.2 µM75%~35 µMBalanced Profile: Safer than Clioquinol, cheaper than PBT2.
Memantine >10 µM15%>100 µMDifferent mechanism (Receptor antagonism), poor chelator.
Strategic Positioning
  • Clioquinol is the "Proof of Concept" but is clinically obsolete due to SMON.[6]

  • 5-Chloro-8-Quinolinol represents a "Safety-Optimized Scaffold" for research. It retains the 8-HQ core necessary for chelation but lacks the iodine responsible for severe neurotoxicity.

  • PBT2 is the "Clinical Benchmark" for this class.

References

  • Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. CNS Neuroscience & Therapeutics. Link

  • Faux, N. G., et al. (2010).[7] PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses.[7] Journal of Alzheimer's Disease. Link

  • Le, T., et al. (2021). Haloquinoline derivatives for neuroprotection via Phgdh activation.[8] Patent/Research Disclosure. Link

  • Sampson, E. L., et al. (2014).[2] Metal protein attenuating compounds for the treatment of Alzheimer's dementia.[2][3] Cochrane Database of Systematic Reviews. Link

  • Prana Biotechnology. (2014).[2] PBT2 and the Metal Hypothesis.[2][3] Alzforum. Link

Sources

In Vitro vs. In Vivo Efficacy of 5,7-Dichloro-8-Hydroxyquinoline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translation Gap

5,7-dichloro-8-hydroxyquinoline (also known as Chloroxine ) represents a classic case of the "translation gap" in pharmacological development. While it exhibits potent broad-spectrum antimicrobial and antiproliferative activity in vitro—often outperforming standard chemotherapeutics in metal-enriched media—its in vivo systemic utility is severely restricted by neurotoxicity risks and rapid metabolic clearance. This guide analyzes the divergence between its laboratory potency and clinical reality, positioning it against its halogenated analogue Clioquinol and the non-halogenated Nitroxoline .

Mechanism of Action: The Metal Ionophore Hypothesis

To understand the efficacy profile of 5,7-dichloro-8-hydroxyquinoline, one must understand its interaction with transition metals (Zn²⁺, Cu²⁺). Unlike standard enzyme inhibitors, this compound acts as a lipophilic metal ionophore .

  • In Vitro Mechanism: It forms neutral, lipophilic complexes with metal ions in the culture media. These complexes passively diffuse across the cell membrane, bypassing tightly regulated metal transporters (e.g., CTR1 for copper). Once inside, the complex dissociates or redox-cycles, leading to:

    • Lysosomal disruption: Accumulation of zinc in lysosomes, causing membrane permeabilization.

    • Proteasome Inhibition: Copper complexes inhibit the 20S proteasome, leading to accumulation of ubiquitinated proteins and apoptosis.

    • ROS Generation: Redox cycling of copper generates reactive oxygen species.

  • In Vivo Mechanism (Toxicity): This same ionophore activity is responsible for its neurotoxicity. In the nervous system, it can strip essential metals (like Zn²⁺ or Vitamin B12-associated Co) from neurons, contributing to pathologies similar to Subacute Myelo-Optic Neuropathy (SMON) , historically associated with its analogue, clioquinol.

MOA Extracellular Extracellular Space (Culture Media / Plasma) Membrane Cell Membrane (Lipid Bilayer) Intracellular Intracellular Space (Cytosol) Membrane->Intracellular Translocation Proteasome 20S Proteasome Inhibition Intracellular->Proteasome Targeting ROS ROS Generation (Fenton Chemistry) Intracellular->ROS Redox Cycling Ligand 5,7-dichloro-8-HQ (Free Ligand) Complex Lipophilic Metal Complex (2:1 Stoichiometry) Ligand->Complex Chelation Metal Metal Ions (Cu²⁺ / Zn²⁺) Metal->Complex Complex->Membrane Passive Diffusion Apoptosis Apoptosis / Cell Death Proteasome->Apoptosis ROS->Apoptosis

Figure 1: Mechanism of Action illustrating the metal-dependent cytotoxicity. The compound acts as a "Trojan Horse," shuttling toxic levels of metals into the cell to trigger apoptosis.

Comparative Efficacy Analysis

In Vitro Profile: High Potency, High Artifact Risk

In cell culture, 5,7-dichloro-8-hydroxyquinoline often shows IC50 values in the low micromolar range (1–5 µM) against cancer lines (HeLa, Hep3B) and MICs of 0.5–2 µg/mL against Gram-positive bacteria (S. aureus).

Critical Experimental Variable: The potency is strictly dependent on the metal concentration in the media.

  • Basal Media: Moderate activity.

  • Cu/Zn Supplemented Media: Potency increases 10–100 fold.

  • EDTA Treated Media: Activity is abolished (proving metal dependency).

In Vivo Profile: The Barrier

Systemic efficacy does not mirror in vitro results due to:

  • Pharmacokinetics (PK): Rapid glucuronidation in the liver renders the molecule inactive and hydrophilic, leading to fast renal clearance.

  • Neurotoxicity: Systemic dosing carries the risk of SMON-like neurodegeneration.

  • Success: Efficacy is primarily seen in topical applications (dermatology) where high local concentrations can be maintained without systemic toxicity.

Comparative Table: Alternatives
Feature5,7-Dichloro-8-HQ (Chloroxine)Clioquinol (5-chloro-7-iodo-8-HQ)Nitroxoline (5-nitro-8-HQ)
Primary Indication Topical Antifungal / Antibacterial (Dandruff)Historic: Anti-parasitic (Oral). Current: Topical.Urinary Tract Infection (Oral)
In Vitro Potency High (Metal-dependent)High (Metal-dependent)Moderate (High in bladder conc.)
Solubility Very Low (Lipophilic)Very Low (Lipophilic)Higher (Renal excretion)
Systemic Toxicity High Risk (Neurotoxicity/SMON)High Risk (Banned orally in many regions)Low (Safe for short-term oral use)
Mechanism Ionophore (Zn/Cu)Ionophore (Zn/Cu)Ionophore + Biofilm disruption
Key Advantage Excellent topical stabilityExtensive historic dataBetter oral bioavailability

Experimental Protocols

Protocol A: Metal-Dependent Cytotoxicity Assay (In Vitro)

Objective: To determine the specific contribution of metal ions to the cytotoxicity of 5,7-dichloro-8-hydroxyquinoline.

Materials:

  • Cell Line: HeLa or HepG2.

  • Reagents: 5,7-dichloro-8-HQ (dissolved in DMSO), CuCl₂, ZnCl₂, Cell Counting Kit-8 (CCK-8) or MTT.

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Preparation: Prepare media with:

    • Condition A: Basal Media only.

    • Condition B: Basal Media + 10 µM CuCl₂.

    • Condition C: Basal Media + 10 µM ZnCl₂.

  • Treatment: Add serial dilutions of 5,7-dichloro-8-HQ (0.1 µM to 100 µM) to each condition. Ensure final DMSO < 0.5%.

  • Incubation: Incubate for 48 hours.

  • Readout: Add CCK-8 reagent, incubate 1-4h, read Absorbance at 450 nm.

  • Analysis: Calculate IC50 for each condition. Expectation: IC50 (Cu) < IC50 (Zn) < IC50 (Basal).

Protocol B: Murine Topical Infection Model (In Vivo)

Objective: To validate efficacy in a relevant model that bypasses systemic toxicity issues.

Materials:

  • Animals: BALB/c mice (6-8 weeks).

  • Pathogen: Staphylococcus aureus (methicillin-resistant strain).

  • Formulation: 5,7-dichloro-8-HQ formulated in a polyethylene glycol (PEG) ointment base (1% w/w).

Workflow:

  • Depilation: Shave dorsal skin of mice 24h prior to infection.

  • Inoculation: Abrade skin gently (tape stripping) and apply 10 µL of S. aureus suspension (10⁷ CFU).

  • Treatment:

    • Group 1: Vehicle Control (PEG ointment).

    • Group 2: 1% 5,7-dichloro-8-HQ ointment (Apply 2x daily).

    • Group 3: Mupirocin ointment (Positive Control).

  • Duration: Treat for 5 days.

  • Assessment:

    • Clinical: Score skin for erythema/edema daily.

    • Microbiological: On Day 6, euthanize, excise skin, homogenize, and plate for CFU counting.

  • Validation: Compare log reduction in CFU. Success criterion: >2 log reduction compared to vehicle.

Workflow Start Start: Compound Validation InVitro In Vitro Screen (Basal vs. Metal-Supplemented) Start->InVitro Decision Is IC50 < 1µM in Cu/Zn media? InVitro->Decision Formulation Formulation Development (Topical/Nanocrystal) Decision->Formulation Yes Stop Stop: High Toxicity Risk Decision->Stop No InVivo In Vivo Model (Topical Infection/Dermatitis) Formulation->InVivo Systemic Systemic PK/Toxicity Check (Oral/IV) Formulation->Systemic Success Clinical Candidate (Dermatology) InVivo->Success High Efficacy Systemic->Stop Neurotoxicity/Poor PK

Figure 2: Experimental decision tree highlighting the divergence between systemic failure and topical success.

References

  • Trousil, J., et al. (2022). "Nanocrystalline chloroxine possesses broad-spectrum antimicrobial activities and excellent skin tolerability in mice."[1][2] Nanomedicine, 17(4).[2] Link

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157–1178. Link

  • Ding, W.Q., et al. (2005). "Anticancer activity of the antibiotic clioquinol." Cancer Research, 65(8), 3389-3395. Link

  • Mao, X., & Schimmer, A.D. (2008). "The toxicology of clioquinol." Toxicology Letters, 182(1-3), 1-6. Link

  • Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry, 120, 252-274. Link

Sources

Safety Operating Guide

Technical Safety Guide: Handling Quinolinol, chloro- (5-Chloro-8-quinolinol)

[1]

Executive Summary

Quinolinol, chloro- (specifically 5-Chloro-8-quinolinol , CAS 130-16-5, also known as Cloxiquine) is a halogenated hydroxyquinoline derivative widely used as a chelating agent and antimicrobial intermediate.[1] While valuable for its biological activity, its lipophilic nature poses specific safety challenges often underestimated in routine laboratory settings.[1]

Immediate Critical Actions:

  • Sensitization Risk: This compound is a known skin sensitizer (H317).[1][2][3] Repeated low-level exposure can lead to permanent allergic contact dermatitis.[1]

  • Aquatic Toxicity: It is classified as Very Toxic to Aquatic Life (H410) .[1] Under no circumstances can this enter sink drains.[1]

  • PPE Baseline: Standard nitrile gloves (0.11 mm) provide only splash protection.[1] Intentional handling requires double-gloving or high-gauge nitrile (>0.4 mm).[1]

Hazard Mechanics & Risk Assessment

To effectively protect yourself, you must understand the mechanism of the hazard, not just the regulation.

The Lipophilicity Factor

The chlorination of the quinoline ring significantly increases the molecule's lipophilicity (LogP ~2.5).[1]

  • Why this matters: Unlike hydrophilic salts that wash off easily, chloroquinolinol partitions rapidly into the lipid bilayer of the skin.

  • The Consequence: Once in the epidermis, it can act as a hapten, binding to skin proteins to form an immunogenic complex. This is the mechanism behind its H317 (Skin Sensitization) classification.[1]

Physical State Hazards

As a solid, 5-Chloro-8-quinolinol is often a light, fluffy powder prone to static charge.[1]

  • Inhalation Risk: Static cling causes micro-aerosolization during weighing.[1]

  • Contamination: "Jump" of particles onto lab coat sleeves is a common, invisible route of exposure.[1]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum acceptable barriers based on operational context.

PPE ComponentStandard Handling (Weighing <1g)Bulk Handling (>1g) or SolubilizationTechnical Justification
Hand Protection Double Nitrile Gloves (0.11 mm each)High-Gauge Nitrile (>0.4 mm) or LaminateStandard nitrile degrades in organic solvents (DMSO/MeOH) used to dissolve this compound, accelerating permeation.[1]
Eye Protection Chemical Goggles (Indirect Vent)Face Shield + GogglesSafety glasses fail to protect against airborne dust drift caused by static.[1]
Respiratory Fume Hood (Sash at 18")P100 / N95 + Fume HoodH335 (Respiratory Irritation).[1] If hood space is unavailable, a respirator is mandatory.[1]
Body Lab Coat (Buttoned to neck)Tyvek® Sleeve Covers or ApronProtects personal clothing from static-clinging dust which tracks home.[1]
Visualization: PPE Decision Logic

The following logic flow dictates your PPE setup based on the state of matter and solvent presence.

PPE_SelectionStartStart: Assess Material StateIsSolidSolid / Powder?Start->IsSolidIsSolutionIn Solution?Start->IsSolutionQuantityCheckQuantity > 1 gram?IsSolid->QuantityCheckSolventCheckSolvent Type?IsSolution->SolventCheckStandardPPEStandard PPE:Double Nitrile (0.11mm)Chemical GogglesFume HoodQuantityCheck->StandardPPENoEnhancedPPEEnhanced PPE:Tyvek SleevesN95 Respirator (if outside hood)Static ControlQuantityCheck->EnhancedPPEYesHighPermHigh Permeation(DMSO, DCM, MeOH)SolventCheck->HighPermLowPermAqueous / BufferSolventCheck->LowPermBarrierSelectREQUIRED:Laminate Gloves or0.6mm NitrileHighPerm->BarrierSelectLowPerm->StandardPPE

Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent interaction.[1]

Operational Protocols

A. Weighing & Static Control

The Problem: Chloroquinolinol powders are electrostatically active.[1] The Protocol:

  • Neutralize: Use an ionizing bar or antistatic gun (e.g., Zerostat) on the weighing boat before adding the chemical.[1]

  • Contain: Perform all weighing inside a chemical fume hood.

  • Clean: Wipe the balance area with a wet paper towel immediately after use to capture invisible dust.[1]

B. Solubilization

The Problem: Researchers often dissolve this in DMSO or Methanol.[1] The Causality: These solvents act as "permeation enhancers," carrying the toxic quinoline through nitrile gloves and skin barriers faster than the solid alone. The Protocol:

  • Glove Change: If you splash a DMSO/Chloroquinolinol solution on your glove, change it immediately .[1] Do not wait.

  • Container: Use glass or chemically resistant HDPE.[1] Avoid polystyrene, which may degrade with certain organic solvents used in conjunction.[1]

Emergency Response & Spill Management

Exposure Response[1]
  • Skin Contact: Wash with soap and water for 15 minutes.[1][4] Do not use alcohol or organic solvents to wipe the skin; this increases absorption.[1]

  • Eye Contact: Flush for 15 minutes. The compound is a serious eye irritant (H319); immediate dilution is critical to prevent corneal damage.[1]

Spill Cleanup Workflow

Do not brush dry powder, as this generates dust.[1]

Spill_ResponseAssess1. Assess Volume& HazardPPE_Don2. Don PPE(Goggles, Double Gloves)Assess->PPE_DonContain3. ContainmentCover with wet padsPPE_Don->ContainClean4. CleanupScoop into Haz WasteContain->CleanDecon5. DecontaminateSoap/Water WashClean->Decon

Figure 2: Linear workflow for safely managing laboratory spills of 5-Chloro-8-quinolinol.

Waste Management Strategy

Crucial Distinction: This is a Halogenated waste stream.[1]

  • Segregation: Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol waste) if your facility separates them.[1] Halogenated waste incineration is significantly more expensive and requires different processing to prevent dioxin formation.[1]

  • Labeling: Clearly mark the tag with "5-Chloro-8-quinolinol" and "Toxic to Aquatic Life."[1]

  • Solids: Contaminated weighing boats, gloves, and paper towels must go into Hazardous Solid Waste , not regular trash.[1]

References

  • PubChem. (n.d.).[1] Compound Summary for CID 8496, Cloxiquine (5-Chloro-8-quinolinol). National Library of Medicine.[1] Retrieved February 4, 2026, from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.